molecular formula C6H2ClF3N4 B114324 8-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 140911-31-5

8-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No. B114324
M. Wt: 222.55 g/mol
InChI Key: MTJVSFDBHKNNPB-UHFFFAOYSA-N
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Patent
US07625888B2

Procedure details

A suspension of 40 mg (0.196 mmol) of 3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyrazine 7-oxide in 0.9 mL of phosphorus oxychloride was stirred at reflux for 2.5 h. The cooled solution was concentrated to dryness. Purification of the residue by preparative HPLC (C18 reverse phase column, 10-70% acetonitrile in water containing 0.05% trifluoroacetic acid) and then by flash chromatography on silica gel (10-30% ethyl acetate in hexanes) yielded the title compound as a white solid. LC-MS 223 (M+1).
Name
3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyrazine 7-oxide
Quantity
40 mg
Type
reactant
Reaction Step One
Quantity
0.9 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:14])([F:13])[C:3]1[N:7]2[CH:8]=[CH:9][N+:10]([O-])=[CH:11][C:6]2=[N:5][N:4]=1.P(Cl)(Cl)([Cl:17])=O>>[Cl:17][C:11]1[C:6]2[N:7]([C:3]([C:2]([F:14])([F:13])[F:1])=[N:4][N:5]=2)[CH:8]=[CH:9][N:10]=1

Inputs

Step One
Name
3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyrazine 7-oxide
Quantity
40 mg
Type
reactant
Smiles
FC(C1=NN=C2N1C=C[N+](=C2)[O-])(F)F
Name
Quantity
0.9 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2.5 h
Duration
2.5 h
CONCENTRATION
Type
CONCENTRATION
Details
The cooled solution was concentrated to dryness
CUSTOM
Type
CUSTOM
Details
Purification of the residue by preparative HPLC (C18 reverse phase column, 10-70% acetonitrile in water containing 0.05% trifluoroacetic acid) and then by flash chromatography on silica gel (10-30% ethyl acetate in hexanes)

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=2N(C=CN1)C(=NN2)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.